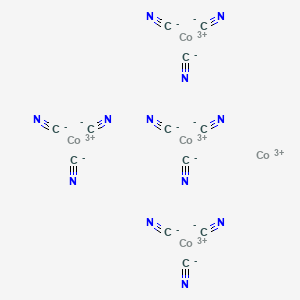
6-Amino-7-((3-hydroxybutyl)amino)quinazolin-4(3H)-one
Vue d'ensemble
Description
6-Amino-7-((3-hydroxybutyl)amino)quinazolin-4(3H)-one, also known as 6-Amino-7-hydroxyquinazolin-4(3H)-one, is a quinazolinone derivative with a variety of applications in scientific research. It is a heterocyclic compound with a planar structure and is composed of a quinazoline ring system and a hydroxybutyl group attached to the nitrogen atom of the ring. This compound has been extensively studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology due to its promising properties.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Studies have indicated that derivatives of quinazolinone can interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Research has demonstrated that 6-amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Applications
This compound has been investigated for its anti-inflammatory properties. It can modulate the production of inflammatory cytokines and inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs .
Potential in Drug Delivery Systems
The compound’s chemical structure allows for modifications that can enhance its solubility and bioavailability, making it a candidate for use in drug delivery systems. Researchers are exploring its potential to be used as a carrier molecule for delivering other therapeutic agents more effectively.
These applications highlight the versatility and potential of 6-amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Source Source Source : Source : Source : Source : Source : Source
Propriétés
IUPAC Name |
6-amino-7-(3-hydroxybutylamino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-7(17)2-3-14-11-5-10-8(4-9(11)13)12(18)16-6-15-10/h4-7,14,17H,2-3,13H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBANPIKEUTMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C2C(=C1)N=CNC2=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205908 | |
| Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-((3-hydroxybutyl)amino)quinazolin-4(3H)-one | |
CAS RN |
1427379-22-3 | |
| Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B3047521.png)

![N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide](/img/structure/B3047524.png)




![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)


![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)
![Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B3047539.png)
![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)
